molecular formula C23H20FN3O3 B10919998 3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10919998
M. Wt: 405.4 g/mol
InChI Key: GGNHGSTZHHUKCI-UHFFFAOYSA-N
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Description

3-(2-FLUOROPHENYL)-N~4~-(3-METHOXYPROPYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxypropyl group, and a phenyl group attached to an isoxazolo[5,4-b]pyridine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FLUOROPHENYL)-N~4~-(3-METHOXYPROPYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the Methoxypropyl Group: The methoxypropyl group is attached through an alkylation reaction using a suitable alkylating agent.

    Formation of the Pyridine Ring: The pyridine ring is formed through a condensation reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-FLUOROPHENYL)-N~4~-(3-METHOXYPROPYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the isoxazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Alkylating Agents: Methyl iodide, benzyl chloride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2-FLUOROPHENYL)-N~4~-(3-METHOXYPROPYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-FLUOROPHENYL)-N~4~-(3-METHOXYPROPYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
  • 4-(Trifluoromethyl)pyridine
  • 1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones

Uniqueness

3-(2-FLUOROPHENYL)-N~4~-(3-METHOXYPROPYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its isoxazolo[5,4-b]pyridine core. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C23H20FN3O3

Molecular Weight

405.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H20FN3O3/c1-29-13-7-12-25-22(28)17-14-19(15-8-3-2-4-9-15)26-23-20(17)21(27-30-23)16-10-5-6-11-18(16)24/h2-6,8-11,14H,7,12-13H2,1H3,(H,25,28)

InChI Key

GGNHGSTZHHUKCI-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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